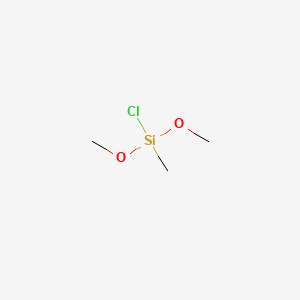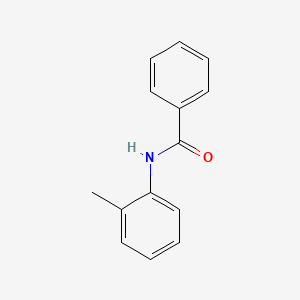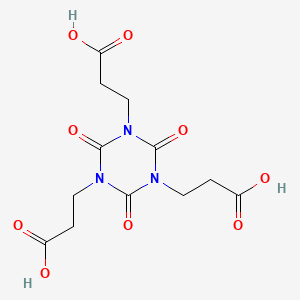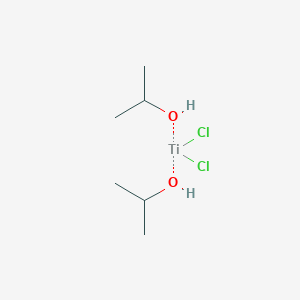
十四烷基苯甲酸酯
描述
Tetradecyl benzoate is an ester compound formed from the reaction between benzoic acid and tetradecanol. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industries. Tetradecyl benzoate, in particular, is utilized in various applications due to its unique chemical properties.
科学研究应用
Tetradecyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in biological systems due to its ester linkage, which can be hydrolyzed by esterases.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be used to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics, personal care products, and lubricants due to its emollient properties.
作用机制
Mode of Action
It is known that benzoate derivatives can interact with various biological targets, potentially leading to a range of effects .
Biochemical Pathways
Tetradecyl benzoate may be involved in the benzoyl-CoA pathway, which is a common pathway for the degradation of aromatic compounds . This pathway involves the transformation of growth substrates to benzoyl-CoA through various reactions, including the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .
生化分析
Biochemical Properties
Tetradecyl benzoate plays a significant role in biochemical reactions, particularly in lipid metabolism and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of lipids in metabolic processes. Additionally, tetradecyl benzoate can bind to certain receptor proteins on cell membranes, influencing cell signaling pathways and metabolic activities .
Cellular Effects
Tetradecyl benzoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, tetradecyl benzoate has been shown to enhance neurite outgrowth by activating specific signaling pathways such as the tyrosine kinase A receptor pathway . This activation leads to increased phosphorylation of downstream proteins, promoting cell differentiation and growth. In other cell types, tetradecyl benzoate can affect lipid metabolism by altering the expression of genes involved in lipid synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of tetradecyl benzoate involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, tetradecyl benzoate can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby reducing lipid synthesis . Additionally, it can activate transcription factors that regulate the expression of genes involved in cell growth and differentiation . These molecular interactions are crucial for the compound’s biological activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecyl benzoate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that tetradecyl benzoate is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to tetradecyl benzoate can lead to changes in cellular function, such as altered gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of tetradecyl benzoate vary with different dosages in animal models. At low doses, tetradecyl benzoate has been observed to enhance cellular functions such as neurite outgrowth and lipid metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of tetradecyl benzoate in biochemical and pharmacological applications.
Metabolic Pathways
Tetradecyl benzoate is involved in several metabolic pathways, including lipid metabolism and benzoate catabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, leading to the release of tetradecanol and benzoic acid These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of tetradecyl benzoate within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by lipid transporters and distributed within cellular compartments such as the endoplasmic reticulum and lipid droplets . The localization and accumulation of tetradecyl benzoate in these compartments are crucial for its biological activity and effects on cellular processes. Additionally, binding proteins can facilitate the transport and distribution of tetradecyl benzoate, influencing its cellular localization and function.
Subcellular Localization
Tetradecyl benzoate exhibits specific subcellular localization, which is important for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications For example, tetradecyl benzoate can localize to lipid droplets, where it participates in lipid metabolism and storage Additionally, it can be directed to the endoplasmic reticulum, where it influences lipid synthesis and processing
准备方法
Synthetic Routes and Reaction Conditions: Tetradecyl benzoate can be synthesized through the esterification of benzoic acid with tetradecanol. The reaction typically involves heating benzoic acid and tetradecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of tetradecyl benzoate may involve continuous esterification processes. These processes use large-scale reactors where benzoic acid and tetradecanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.
Types of Reactions:
Hydrolysis: Tetradecyl benzoate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and tetradecanol.
Oxidation: The ester can be oxidized under strong oxidative conditions to produce benzoic acid and other oxidation products.
Reduction: Reduction of tetradecyl benzoate can yield tetradecanol and benzoic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Benzoic acid and tetradecanol.
Oxidation: Benzoic acid and other oxidation products.
Reduction: Tetradecanol and benzoic acid derivatives.
相似化合物的比较
Ethyl benzoate: An ester formed from benzoic acid and ethanol, used in flavorings and fragrances.
Methyl benzoate: An ester formed from benzoic acid and methanol, also used in flavorings and fragrances.
Butyl benzoate: An ester formed from benzoic acid and butanol, used in plasticizers and solvents.
Uniqueness of Tetradecyl Benzoate: Tetradecyl benzoate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. Its long chain provides enhanced emollient properties, making it suitable for use in cosmetics and personal care products. Additionally, the long chain can influence the compound’s solubility and interaction with other molecules, making it distinct from other benzoate esters.
属性
IUPAC Name |
tetradecyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOBYINWABKLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887542 | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70682-72-3 | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70682-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76OEO03Y04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


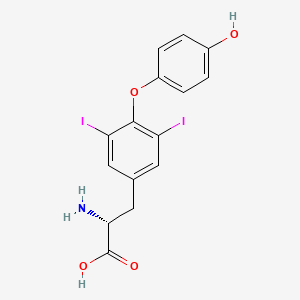
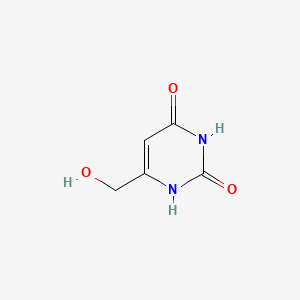
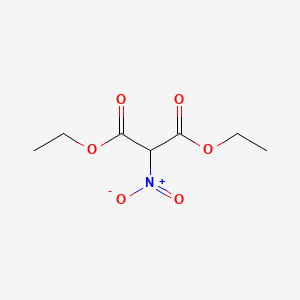
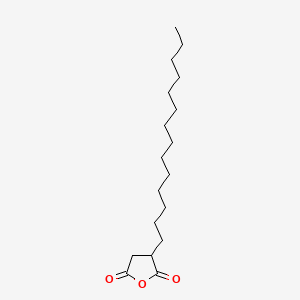
![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)



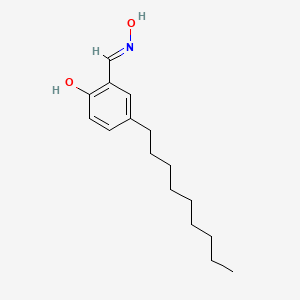
![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
